B612978 (S)-2-Amino-4-(4-hydroxyphenyl)butanoic acid hydrobromide CAS No. 141899-12-9

(S)-2-Amino-4-(4-hydroxyphenyl)butanoic acid hydrobromide

Cat. No.: B612978
CAS No.: 141899-12-9
M. Wt: 183.2
InChI Key:
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Description

(S)-2-Amino-4-(4-hydroxyphenyl)butanoic acid hydrobromide is a useful research compound. Molecular weight is 183.2. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

The role of (S)-2-Amino-4-(4-hydroxyphenyl)butanoic acid hydrobromide in biochemical reactions is not fully understood. It is known that tyrosine, a similar compound, plays a crucial role in various biochemical processes. Tyrosine can be modified by different enzymes to yield specific types of tyrosine-derived metabolites .

Cellular Effects

Tyrosine, a similar compound, is known to play a role in many key cellular processes such as cytoskeleton remodeling, cell motility and adhesion, receptor endocytosis, autophagy, DNA damage response, and apoptosis .

Molecular Mechanism

The molecular mechanism of this compound is not well-understood. Tyrosine, a similar compound, is known to be involved in various molecular mechanisms. For instance, tyrosine hydroxylase, an enzyme that catalyzes the conversion of tyrosine into L-DOPA, plays a crucial role in the biosynthesis of catecholamines .

Temporal Effects in Laboratory Settings

A semi-organic L-tyrosine hydrobromide nonlinear optical single crystal has been harvested using slow evaporation solution technique (SEST) at atmospheric conditions .

Dosage Effects in Animal Models

Studies on L-tyrosine, a similar compound, have shown that it does not therapeutically modulate dysfunctional skeletal muscles in nemaline myopathy animal models with dominant ACTA1 mutations .

Metabolic Pathways

Tyrosine, a similar compound, is known to be involved in various metabolic pathways, including catecholamine biosynthesis, thyroid hormone biosynthesis, and tyrosine degradation .

Transport and Distribution

Tyrosine, a similar compound, is known to be transported and distributed within cells and tissues through various transporters and binding proteins .

Subcellular Localization

Tyrosine, a similar compound, is known to be localized in various subcellular compartments, depending on its function .

Properties

IUPAC Name

(2S)-2-amino-4-(4-hydroxyphenyl)butanoic acid;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO3.BrH/c11-9(10(13)14)6-3-7-1-4-8(12)5-2-7;/h1-2,4-5,9,12H,3,6,11H2,(H,13,14);1H/t9-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URCVTTXLQQVTHD-FVGYRXGTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCC(C(=O)O)N)O.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1CC[C@@H](C(=O)O)N)O.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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